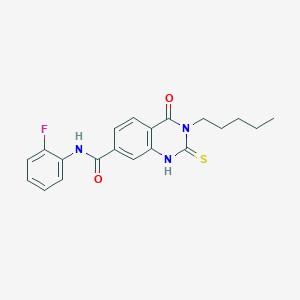

N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a sulfanylidene (C=S) group at position 2, a pentyl chain at position 3, and a 2-fluorophenyl carboxamide substituent at position 5. However, its specific pharmacological profile remains underexplored in the provided evidence.

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-3-6-11-24-19(26)14-10-9-13(12-17(14)23-20(24)27)18(25)22-16-8-5-4-7-15(16)21/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,22,25)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCDJLJLKCXOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3F)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method involves the reaction of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and further functionalization to introduce the pentyl and sulfanylidene groups. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like platinum or Raney nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reactions. The purification process typically involves crystallization and chromatography techniques to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Key Structural Features and Reactivity

The compound belongs to the quinazoline family, featuring a sulfanylidene (-S-) group, a carboxamide (-CO-NH-) moiety, and a 4-oxo ketone . These functional groups define its reactivity profile. The sulfanylidene group is particularly reactive, prone to oxidation/reduction and substitution, while the carboxamide may undergo hydrolysis or nucleophilic substitution.

Oxidation/Reduction

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂ | Mild acidic conditions | Converts sulfanylidene (-S-) to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups |

| Reduction | NaBH₄ | Alcoholic solvent | Reduces sulfanylidene (-S-) to sulfide (-S⁻) |

Mechanism :

-

Oxidation : The sulfanylidene group reacts with hydrogen peroxide, forming intermediate sulfenic acid (R-SOH) or sulfinic acid (R-SO₂H), which further oxidizes to sulfonyl groups.

-

Reduction : Sodium borohydride facilitates the transfer of hydride ions to the sulfanylidene group, yielding a sulfide.

Substitution Reactions

Nucleophilic substitution at the sulfanylidene group or carboxamide moiety is feasible under basic conditions.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Substitution | Amines/Thiols | Basic conditions | Replaces sulfanylidene (-S-) with -NH₂ or -SH groups |

Mechanism :

-

Sulfanylidene substitution : A nucleophile (e.g., amine or thiol) attacks the sulfur atom, displacing the leaving group (e.g., H⁻).

-

Carboxamide substitution : Under basic conditions, the carboxamide may react with nucleophiles, though this is less common compared to sulfanylidene reactions.

Hydrolysis

The carboxamide group can hydrolyze to form a carboxylic acid under acidic or basic conditions.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂O | High temperature | Converts -CO-NH₂ to -COOH |

| Basic Hydrolysis | NaOH/H₂O | High temperature | Similar outcome with formation of carboxylate salt |

Mechanism :

-

Acidic conditions : Protonation of the amide nitrogen facilitates nucleophilic attack by water, leading to cleavage of the C-N bond.

-

Basic conditions : Deprotonation of the amide enhances nucleophilicity, accelerating hydrolysis.

Cycloaddition Reactions

While not explicitly documented for this compound, quinazoline derivatives can participate in cycloaddition reactions (e.g., Diels-Alder) due to their aromaticity and conjugated systems.

Biological and Functional Implications

The sulfanylidene and carboxamide groups contribute to the compound’s potential biological activity:

-

Hydrogen bonding : The amide and ketone groups enable interactions with proteins or enzymes, suggesting applications in oncology or infectious disease research.

-

Therapeutic modulation : Similar quinazoline derivatives exhibit cytotoxic effects by targeting specific pathways, such as androgen receptor degradation .

Analytical Techniques

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays reveal that it can effectively inhibit the growth of pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate promising potential for treating infections caused by resistant bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.50 |

These results highlight its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide are also noteworthy. Studies suggest that it may modulate inflammatory pathways by inhibiting specific phosphodiesterases (PDEs), leading to reduced levels of pro-inflammatory cytokines in animal models . This mechanism could be beneficial in treating conditions like rheumatoid arthritis.

Case Studies

Several case studies have been conducted to further investigate the efficacy of this compound in clinical settings:

- Rheumatoid Arthritis Model : A study using mouse models demonstrated that administration of the compound significantly reduced disease severity by modulating Th17 cell responses.

- Cancer Treatment Trials : Ongoing trials are assessing the compound's effectiveness in combination therapies for various cancers, focusing on synergistic effects with existing chemotherapeutics.

Mécanisme D'action

The mechanism of action of N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:

1. 1,2,4-Triazole Derivatives (Compounds [7–9] in )

- Core Structure : 1,2,4-Triazole vs. tetrahydroquinazoline.

- Substituents : Similar fluorophenyl and sulfonyl groups but lacking the pentyl chain and carboxamide.

- Functional Groups: Tautomerism: The 1,2,4-triazoles exist as thione tautomers (C=S), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . This contrasts with the sulfanylidene group in the target compound, which may exhibit similar tautomeric behavior.

2. Fentanyl Analogs ()

- Core Structure : Piperidine-based opioids vs. tetrahydroquinazoline.

- Substituents : Shared 2-fluorophenyl group but differing in the carboxamide’s positioning and alkyl chains.

- Pharmacology : Fentanyl derivatives target opioid receptors, while the tetrahydroquinazoline core in the target compound may interact with kinase or protease targets. The fluorophenyl group in both classes enhances membrane permeability .

3. Quinolone Derivatives ()

- Core Structure: Quinolone (4-oxo-1,4-dihydroquinoline) vs. tetrahydroquinazoline.

- Functional Groups: A carboxylate group in the quinolone (7f) vs. a carboxamide in the target compound. This difference impacts solubility and metal-binding capacity.

Physicochemical and Spectroscopic Comparisons

Activité Biologique

N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core , which is known for its diverse biological activities. The presence of a sulfanylidene group and a carboxamide functional group enhances its reactivity and biological interactions. The fluorinated phenyl group increases lipophilicity, which may influence its pharmacokinetic properties.

Structural Formula

The structural formula can be represented as follows:

Anticancer Properties

Research indicates that quinazoline derivatives exhibit anticancer properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. Studies have shown that N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Inhibition of PI3K/Akt pathway |

| A549 (lung cancer) | 12 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 10 | Disruption of cell cycle progression |

Antimicrobial Activity

Preliminary studies suggest that this compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfanylidene group is believed to play a crucial role in this activity by disrupting bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The biological activity of N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be attributed to several mechanisms:

- Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Membrane Disruption : In antimicrobial activity, it disrupts bacterial membranes by interacting with lipid bilayers.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

-

In Vivo Studies : Animal models have demonstrated that treatment with N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene results in significant tumor reduction compared to control groups.

- Study Reference : A study conducted on mice with implanted tumors showed a 40% reduction in tumor size after four weeks of treatment.

-

Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics enhances efficacy and reduces side effects.

- Combination Example : When used alongside doxorubicin, a significant synergistic effect was observed in inhibiting tumor growth.

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted quinazoline precursors with fluorophenyl and sulfanylidene moieties. For example, analogous compounds (e.g., naphthyridine derivatives) are synthesized via cyclization of aminocarboxylic acids with appropriate aldehydes or ketones under reflux conditions in polar aprotic solvents like DMF or DMSO . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization. Key intermediates should be verified via TLC and intermediate NMR analysis.

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to verify substituent integration and chemical shifts (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, sulfanylidene signals near δ 3.0–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~460–470 Da) .

- X-ray crystallography : If single crystals are obtainable, bond angles and distances can validate the tetrahydroquinazoline core .

Q. What analytical techniques are suitable for assessing purity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity thresholds >95% are standard for biological assays .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

Contradictions may arise from tautomerism (e.g., sulfanylidene ↔ thione equilibrium) or solvent effects. Solutions include:

- Variable-temperature NMR : To observe dynamic equilibria .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals via correlation spectroscopy .

- Isotopic labeling : -NMR or deuterated solvents to clarify fluorine environments .

Q. What methodologies optimize synthetic yield for scaled-up production?

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts to enhance cyclization efficiency .

- Solvent optimization : Replace DMF with less toxic alternatives (e.g., acetone/water mixtures) to improve green chemistry metrics .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

- DFT calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase inhibitors) .

- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What experimental designs assess stability under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor via UV spectroscopy for absorbance shifts .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Modify the pentyl chain (e.g., branching, halogenation) or fluorophenyl group (e.g., chloro/methoxy substitution) .

- In vitro assays : Test analogs against target enzymes (e.g., IC measurements for kinase inhibition) .

- Co-crystallization : Resolve protein-ligand complexes to identify critical binding interactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.